2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Description
The compound 2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a substituted imidazole derivative characterized by a hydroxymethyl group at position 5 of the imidazole core, a 4-methylbenzyl (para-methyl-substituted benzyl) group at position 1, and a sulfanyl-linked acetamide moiety at position 2. Its molecular formula is C₁₉H₂₁N₃O₂S, with a molecular weight of 363.45 g/mol. The hydroxymethyl group enhances hydrophilicity, while the 4-methylbenzyl substituent contributes to lipophilicity, balancing the compound’s physicochemical profile.
Synthetic routes for analogous imidazole derivatives often employ vicarious nucleophilic substitution (VNS) reactions to introduce substituents at the imidazole’s 4-position, as seen in related 5-nitroimidazole scaffolds .
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-2-4-11(5-3-10)7-17-12(8-18)6-16-14(17)20-9-13(15)19/h2-6,18H,7-9H2,1H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTZBNKMZWFGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related imidazole and heterocyclic derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Substituent Variations
Table 1: Key Structural Differences and Hypothesized Impacts
Physicochemical and Conformational Analysis
- Lipophilicity : Chlorophenyl substituents () increase logP values, favoring membrane penetration but risking toxicity . The target compound’s 4-methylphenyl group offers moderate lipophilicity, ideal for oral bioavailability.
- Conformational Flexibility : Thiadiazole derivatives () adopt butterfly conformations with near-planar aromatic rings, influencing stacking interactions . The target compound’s imidazole core likely adopts a planar geometry, optimizing interactions with enzymatic active sites.
Chirality and Stereochemical Effects
and ’s compound features a chiral methylsulfinyl group, which may lead to enantiomer-specific activity . The target compound lacks chiral centers, simplifying synthesis and reducing regulatory hurdles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
